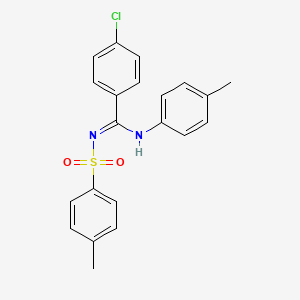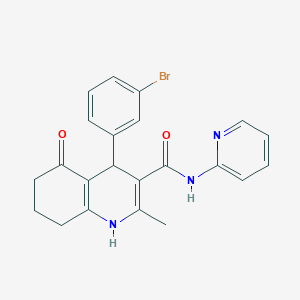![molecular formula C21H20N2O4 B11650576 Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11650576.png)
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethoxycarbonyl group and an amino group linked to a phenyl ring. The presence of these functional groups imparts significant chemical reactivity and potential biological activity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis. This involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Following the formation of the quinoline core, the next step involves the introduction of the ethoxycarbonyl group. This can be done through an esterification reaction using ethyl chloroformate in the presence of a base such as triethylamine. The amino group is then introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with 4-aminobenzoic acid under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. Catalysts and solvents would be chosen to maximize the reaction rate and minimize by-products.
化学反应分析
Types of Reactions
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline core’s ability to emit light upon excitation.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
作用机制
The mechanism by which Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate exerts its effects is largely dependent on its interaction with biological molecules. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The ethoxycarbonyl and amino groups enhance its binding affinity and specificity towards certain molecular targets.
相似化合物的比较
Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-2-carboxylate: Lacks the ethoxycarbonyl and amino groups, resulting in different chemical reactivity and biological activity.
4-Hydroxyquinoline: Contains a hydroxyl group instead of the ethoxycarbonyl group, leading to different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not observed in other quinoline derivatives.
属性
分子式 |
C21H20N2O4 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
ethyl 4-(4-ethoxycarbonylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C21H20N2O4/c1-3-26-20(24)14-9-11-15(12-10-14)23-19-16-7-5-6-8-18(16)22-13-17(19)21(25)27-4-2/h5-13H,3-4H2,1-2H3,(H,22,23) |
InChI 键 |
WJKFVGHZOWDVLH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2E,5Z)-5-(2,4-difluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11650496.png)

![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B11650510.png)
![methyl 4-{3-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11650512.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(3-methylphenoxy)phenyl]-3-phenylpropanamide](/img/structure/B11650514.png)

![2-{3-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11650524.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11650536.png)
![3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11650552.png)
![N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11650558.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B11650560.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B11650563.png)
![1-ethyl-N-{(E)-[4-(3-methylbutoxy)phenyl]methylidene}-1H-benzimidazol-2-amine](/img/structure/B11650564.png)
